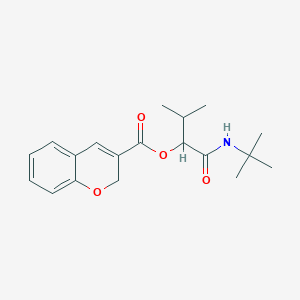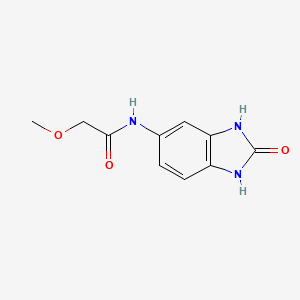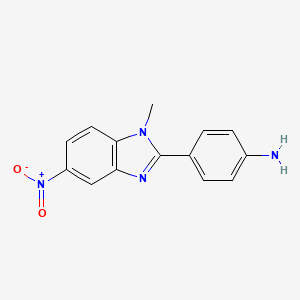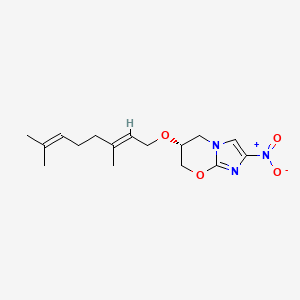
(3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an amino group, a difluoromethoxyphenyl group, and a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Difluoromethoxyphenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic ring.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in assays to investigate enzyme activity, receptor binding, and cellular uptake.
Medicine
In medicine, this compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is desired.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of (3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-3-Amino-4-(2,6-difluorophenyl)pyrrolidin-2-one
- (3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-2-one
- (3S,4R)-3-Amino-4-(2,6-dichlorophenyl)pyrrolidin-2-one
Uniqueness
Compared to similar compounds, (3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one is unique due to the presence of both difluoro and methoxy substituents on the aromatic ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C11H12F2N2O2 |
|---|---|
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
(3S,4R)-3-amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12F2N2O2/c1-17-5-2-7(12)9(8(13)3-5)6-4-15-11(16)10(6)14/h2-3,6,10H,4,14H2,1H3,(H,15,16)/t6-,10-/m0/s1 |
Clé InChI |
UWHGOMCKFDRAFW-WKEGUHRASA-N |
SMILES isomérique |
COC1=CC(=C(C(=C1)F)[C@@H]2CNC(=O)[C@H]2N)F |
SMILES canonique |
COC1=CC(=C(C(=C1)F)C2CNC(=O)C2N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)

![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)

![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one](/img/structure/B12940237.png)



![4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline](/img/structure/B12940262.png)


